N1-(3-acetamidophenyl)-N2-cyclopentyloxalamide
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Overview
Description
N’-(3-acetamidophenyl)-N-cyclopentyloxamide is a synthetic organic compound with potential applications in various fields of scientific research. This compound is characterized by the presence of an acetamido group attached to a phenyl ring, which is further connected to a cyclopentyloxamide moiety. The unique structural features of this compound make it an interesting subject for study in chemistry, biology, and medicine.
Mechanism of Action
Target of Action
The primary targets of N1-(3-acetamidophenyl)-N2-cyclopentyloxalamide Compounds with similar structures have been found to exhibit a broad range of biological activities, including anti-microbial, anti-fungal, anti-cancer, anti-oxidant, and anti-inflammatory effects .
Mode of Action
The exact mode of action of This compound It’s worth noting that similar compounds have been used as starting materials for different mechanistic approaches in drug discovery .
Biochemical Pathways
The specific biochemical pathways affected by This compound Compounds with similar structures have been involved in a variety of biochemical pathways, contributing to their broad range of biological activities .
Result of Action
The molecular and cellular effects of This compound Similar compounds have been reported to exhibit a variety of biological activities, suggesting that they may have diverse molecular and cellular effects .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N’-(3-acetamidophenyl)-N-cyclopentyloxamide typically involves the reaction of 3-acetamidophenylamine with cyclopentanone in the presence of a suitable catalyst. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The general reaction scheme can be represented as follows:
Step 1: 3-acetamidophenylamine is reacted with cyclopentanone in the presence of a base such as potassium carbonate (K₂CO₃) in a solvent like N,N-dimethylformamide (DMF).
Step 2: The reaction mixture is heated to reflux, allowing the formation of the intermediate product.
Step 3: The intermediate product is then subjected to further purification steps, such as recrystallization, to obtain the final compound, N’-(3-acetamidophenyl)-N-cyclopentyloxamide.
Industrial Production Methods
Industrial production of N’-(3-acetamidophenyl)-N-cyclopentyloxamide may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, optimization of reaction conditions, such as temperature, pressure, and catalyst concentration, is crucial for large-scale synthesis.
Chemical Reactions Analysis
Types of Reactions
N’-(3-acetamidophenyl)-N-cyclopentyloxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄) to obtain reduced derivatives.
Substitution: The compound can participate in substitution reactions, where functional groups on the phenyl ring or the cyclopentyloxamide moiety are replaced with other groups.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an aqueous medium.
Reduction: Sodium borohydride (NaBH₄) in methanol or ethanol.
Substitution: Halogenating agents like bromine (Br₂) or chlorinating agents like thionyl chloride (SOCl₂).
Major Products Formed
Oxidation: Formation of oxidized derivatives with additional oxygen-containing functional groups.
Reduction: Formation of reduced derivatives with hydrogenated functional groups.
Substitution: Formation of substituted derivatives with new functional groups replacing the original ones.
Scientific Research Applications
N’-(3-acetamidophenyl)-N-cyclopentyloxamide has a wide range of applications in scientific research, including:
Chemistry: Used as a building block for the synthesis of more complex organic molecules. It can also serve as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, such as antimicrobial, antifungal, and anticancer properties.
Medicine: Investigated for its potential therapeutic applications, including drug development and medicinal chemistry.
Industry: Utilized in the development of new materials and chemical processes.
Comparison with Similar Compounds
Similar Compounds
- N-(3-acetamidophenyl)-N-cyclohexylamide
- N-(3-acetamidophenyl)-N-cyclopropylamide
- N-(3-acetamidophenyl)-N-cyclobutylamide
Uniqueness
N’-(3-acetamidophenyl)-N-cyclopentyloxamide is unique due to the presence of the cyclopentyloxamide moiety, which imparts distinct chemical and physical properties. This structural feature differentiates it from other similar compounds and may contribute to its specific biological activities and applications.
Properties
IUPAC Name |
N'-(3-acetamidophenyl)-N-cyclopentyloxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H19N3O3/c1-10(19)16-12-7-4-8-13(9-12)18-15(21)14(20)17-11-5-2-3-6-11/h4,7-9,11H,2-3,5-6H2,1H3,(H,16,19)(H,17,20)(H,18,21) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SOWNSWLRRPTUTF-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)NC1=CC(=CC=C1)NC(=O)C(=O)NC2CCCC2 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H19N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
289.33 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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